

MB 660R NHS Ester: A Comprehensive Technical Guide for Bioconjugation

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Compound of Interest

Compound Name: MB 660R NHS Ester

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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the core chemical properties and applications of **MB 660R NHS Ester**, a fluorescent dye widely utilized in biological research and drug development. This document provides a detailed overview of its characteristics, experimental protocols for its use in labeling biomolecules, and methods for the characterization of the resulting conjugates.

Core Chemical and Physical Properties

MB 660R NHS Ester is an amine-reactive, far-red fluorescent dye belonging to the rhodamine family of dyes.^{[1][2]} Its N-hydroxysuccinimide (NHS) ester functional group allows for the covalent attachment of the dye to primary amines on biomolecules, such as the lysine residues of proteins and antibodies, as well as amine-modified oligonucleotides.^{[1][3]} This reaction forms a stable amide bond, making it a reliable tool for fluorescent labeling.^[1]

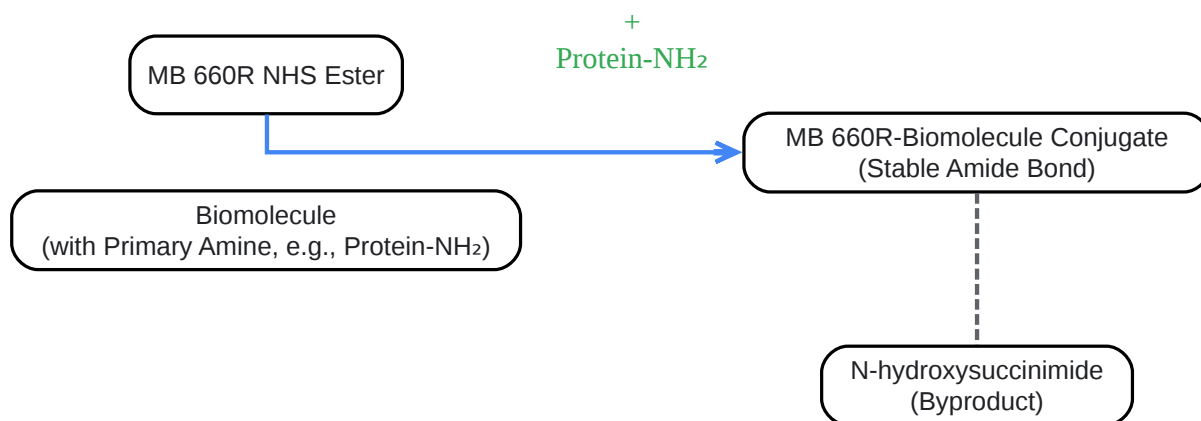
The dye is characterized by its excellent photostability and brightness, making it suitable for demanding applications like confocal microscopy.^{[1][2]} It is water-soluble and maintains its fluorescent properties over a broad pH range of 4 to 10.^{[1][2]}

Quantitative Data Summary

Property	Value	References
Molecular Weight	840.90 g/mol (protonated)	[1]
Excitation Maximum (λ_{max})	~665 nm	[1][3][4]
Emission Maximum (λ_{em})	~685-690 nm	[1][3][4]
Molar Extinction Coefficient (ϵ)	92,000 $\text{cm}^{-1}\text{M}^{-1}$	[1]
Recommended Excitation Lasers	633 nm or 635 nm	[1][2]
Solubility	Water, DMSO, DMF	[1][3]
Reactivity	Primary amines	[1]
Optimal Reaction pH	7-9	[1][2]

Signaling Pathway: Amine-Reactive Labeling Chemistry

The fundamental principle behind the use of **MB 660R NHS Ester** in bioconjugation is its specific reactivity towards primary amines. The NHS ester group is an excellent leaving group, facilitating a nucleophilic attack by the primary amine of a biomolecule to form a stable amide linkage.



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MB 660R NHS Ester Reaction with a Primary Amine.

Experimental Protocols

Protein Labeling with MB 660R NHS Ester

This protocol provides a general guideline for the conjugation of **MB 660R NHS Ester** to proteins, such as antibodies. Optimization may be required depending on the specific protein and desired degree of labeling.

Materials:

- **MB 660R NHS Ester**
- Protein to be labeled (in an amine-free buffer, e.g., PBS)
- Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
- 1 M Sodium bicarbonate buffer (pH 8.3-8.5)
- Purification column (e.g., size-exclusion chromatography column like Sephadex G-25)
- Phosphate-buffered saline (PBS)

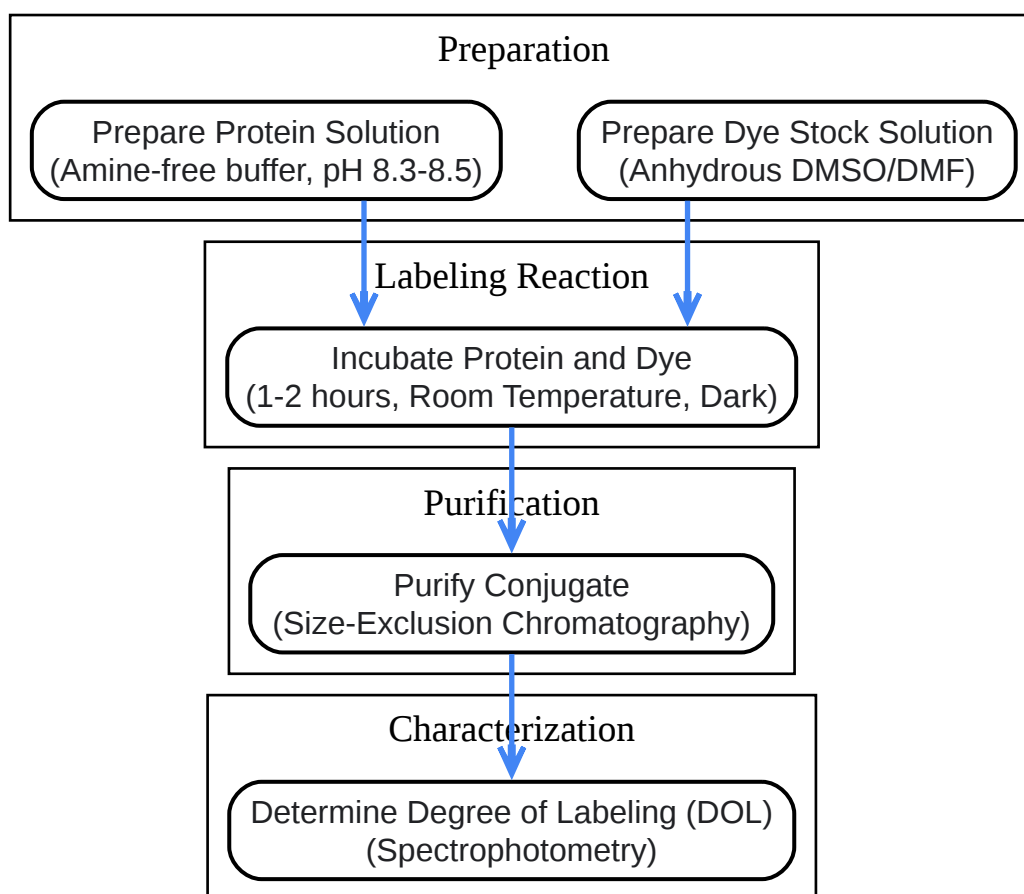
Procedure:

- Prepare the Protein Solution:
 - Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH ~8.3) to a concentration of 2.5 mg/mL.^[5] If the protein is already in a buffer, ensure it does not contain primary amines (e.g., Tris).
- Prepare the Dye Stock Solution:
 - Allow the vial of **MB 660R NHS Ester** to equilibrate to room temperature before opening to prevent moisture condensation.
 - Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF.^[5] For example, for 1 mg of dye (MW 840.90), add approximately 119 μ L of solvent.

- Perform the Labeling Reaction:
 - While gently vortexing the protein solution, add the calculated amount of the dye stock solution. A common starting point is a 10-20 fold molar excess of the dye to the protein.[6]
 - Incubate the reaction for 1-2 hours at room temperature, protected from light.[7]
- Purify the Conjugate:
 - Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column pre-equilibrated with PBS.[8]
 - Collect the fractions containing the colored, labeled protein.
- Determine the Degree of Labeling (DOL):
 - The DOL, or the average number of dye molecules per protein molecule, can be determined spectrophotometrically.[9][10]
 - Measure the absorbance of the purified conjugate at 280 nm (A_{280}) and at the absorbance maximum of the dye (~665 nm, A_{max}).
 - Calculate the protein concentration, correcting for the dye's absorbance at 280 nm. A correction factor (CF) for the dye at 280 nm is required and is calculated as the ratio of the dye's absorbance at 280 nm to its absorbance at the maximum wavelength.
 - The DOL is then calculated as the molar concentration of the dye divided by the molar concentration of the protein.[11] An optimal DOL for antibodies is typically between 2 and 10.[12]

Experimental Workflow for Protein Labeling

The following diagram illustrates the key steps involved in the labeling of a protein with **MB 660R NHS Ester**.



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Experimental Workflow for Protein Labeling.

Applications in Research and Drug Development

The ability to fluorescently label biomolecules with **MB 660R NHS Ester** has a wide range of applications:

- Immunofluorescence and Immunohistochemistry: Labeled antibodies are used to visualize the localization of specific proteins in cells and tissues.[2]
- Flow Cytometry: Fluorescently tagged antibodies are essential for identifying and sorting cell populations based on surface marker expression.[7]
- Fluorescence Microscopy: The high photostability of MB 660R makes it an excellent choice for various fluorescence microscopy techniques, including confocal and super-resolution

microscopy.[1][2]

- Drug Development: In drug discovery and development, fluorescently labeled drug candidates or target proteins can be used to study drug distribution, target engagement, and cellular uptake.[13]

In conclusion, **MB 660R NHS Ester** is a versatile and robust fluorescent probe for the labeling of proteins and other amine-containing biomolecules. Its favorable chemical and photophysical properties, combined with straightforward conjugation chemistry, make it a valuable tool for a multitude of applications in life science research and pharmaceutical development.

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